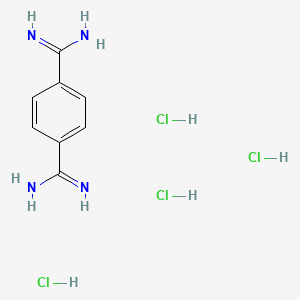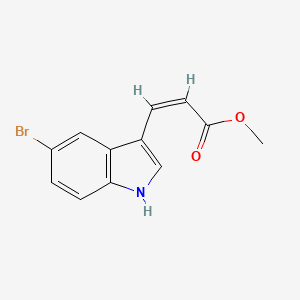
(Z)-Methyl 3-(5-bromo-1H-indol-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety and an acrylate ester group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Acrylate Ester: The brominated indole is then reacted with methyl acrylate under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents, leading to different functionalized derivatives.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group in place of the bromine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The bromine atom and acrylate group may enhance these interactions by providing additional binding sites or reactive functionalities.
相似化合物的比较
Similar Compounds
Methyl (Z)-3-(5-Chloro-3-indolyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (Z)-3-(5-Fluoro-3-indolyl)acrylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (Z)-3-(5-Iodo-3-indolyl)acrylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding interactions and reactivity patterns.
属性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC 名称 |
methyl (Z)-3-(5-bromo-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h2-7,14H,1H3/b5-2- |
InChI 键 |
YSTHODXDTTXAPG-DJWKRKHSSA-N |
手性 SMILES |
COC(=O)/C=C\C1=CNC2=C1C=C(C=C2)Br |
规范 SMILES |
COC(=O)C=CC1=CNC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



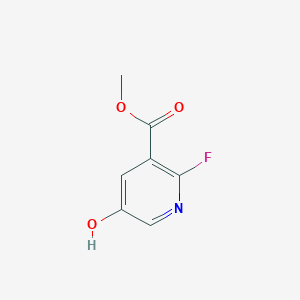
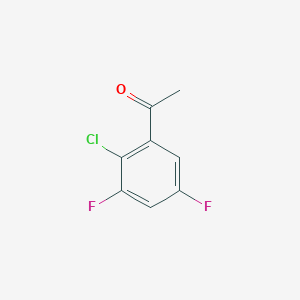
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)

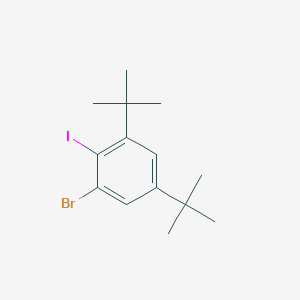
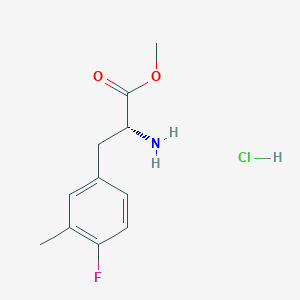
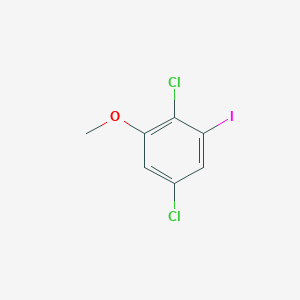
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

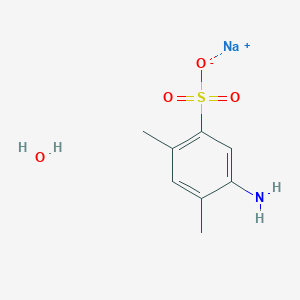
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
